
(1,2,4)Triazolo(1,5-a)pyrimidine, 5,7-dimethyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2,4)Triazolo(1,5-a)pyrimidine, 5,7-dimethyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
(1,2,4)Triazolo(1,5-a)pyrimidine, 5,7-dimethyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has potential applications in various scientific research fields. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi. Additionally, it has been studied as a potential therapeutic agent for neurological disorders due to its ability to modulate neurotransmitter release.
Wirkmechanismus
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidine, 5,7-dimethyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It may also inhibit the growth of bacteria and fungi by disrupting their cell membrane and inhibiting their metabolic processes. Additionally, it may modulate neurotransmitter release by regulating the activity of ion channels and receptors in the brain.
Biochemical and Physiological Effects:
Studies have shown that (1,2,4)Triazolo(1,5-a)pyrimidine, 5,7-dimethyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and decrease tumor growth. It has also been shown to inhibit the growth of bacteria and fungi, and modulate neurotransmitter release in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (1,2,4)Triazolo(1,5-a)pyrimidine, 5,7-dimethyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, its ability to inhibit the growth of cancer cells and bacteria/fungi makes it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on (1,2,4)Triazolo(1,5-a)pyrimidine, 5,7-dimethyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method and develop more efficient and cost-effective methods. Additionally, further studies can be conducted to evaluate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Finally, research can be conducted to investigate its potential as an antimicrobial agent and its ability to inhibit the growth of drug-resistant bacteria and fungi.
Synthesemethoden
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidine, 5,7-dimethyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- involves the reaction of 5,7-dimethyl-1H-pyrazolo[4,3-d]pyrimidine-4-carboxylic acid with 2-(1H-tetrazol-5-yl)aniline in the presence of triethylamine and N,N-dimethylformamide. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified using column chromatography.
Eigenschaften
CAS-Nummer |
168152-68-9 |
|---|---|
Molekularformel |
C21H18N8 |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
5,7-dimethyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H18N8/c1-13-19(14(2)29-21(24-13)22-12-23-29)11-15-7-9-16(10-8-15)17-5-3-4-6-18(17)20-25-27-28-26-20/h3-10,12H,11H2,1-2H3,(H,25,26,27,28) |
InChI-Schlüssel |
YYMQTHMUNAMZFE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC2=NC=NN12)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Kanonische SMILES |
CC1=C(C(=NC2=NC=NN12)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Andere CAS-Nummern |
168152-68-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



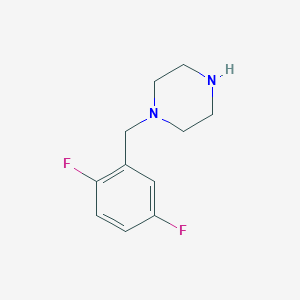
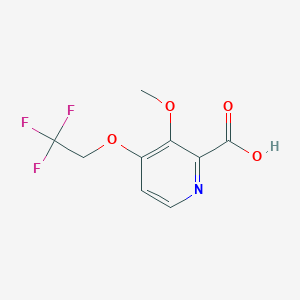
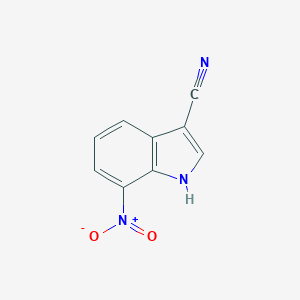

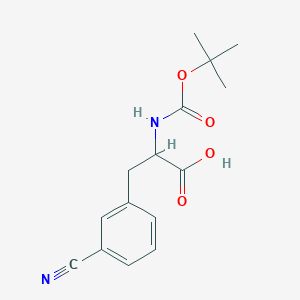




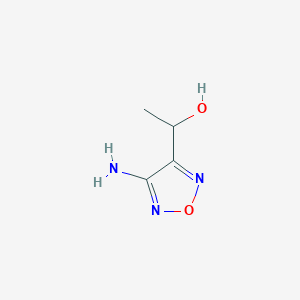
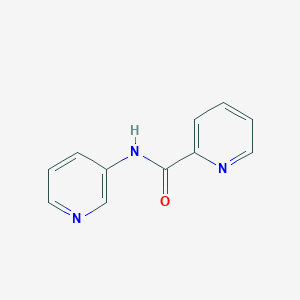
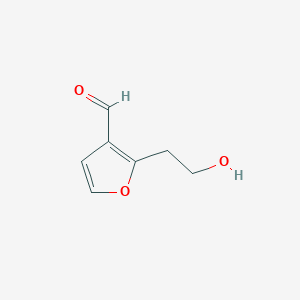

![1-(Benzo[d]oxazol-2-yl)ethanamine](/img/structure/B62965.png)